1-(5-ethoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone
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Overview
Description
1-(5-ETHOXY-2-METHYL-1-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of 1-(5-ETHOXY-2-METHYL-1-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(5-ETHOXY-2-METHYL-1-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-ETHOXY-2-METHYL-1-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-ETHOXY-2-METHYL-1-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can affect cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(5-ETHOXY-2-METHYL-1-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Known for its antiviral properties.
Compared to these compounds, 1-(5-ETHOXY-2-METHYL-1-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE is unique due to its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(5-ethoxy-2-methyl-1-phenylindol-3-yl)ethanone |
InChI |
InChI=1S/C19H19NO2/c1-4-22-16-10-11-18-17(12-16)19(14(3)21)13(2)20(18)15-8-6-5-7-9-15/h5-12H,4H2,1-3H3 |
InChI Key |
AWRZIASBQFCBIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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